molecular formula C16H15FO4 B14200760 2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one CAS No. 922140-77-0

2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B14200760
CAS No.: 922140-77-0
M. Wt: 290.29 g/mol
InChI Key: SYSWBBDDCINOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one is an organic compound that features both methoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 3,5-dimethoxyphenol with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The methoxy and fluorophenyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethoxyphenoxy)-1-phenylethan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(3,5-Dimethoxyphenoxy)-1-(4-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

Uniqueness

2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one is unique due to the presence of both methoxy and fluorophenyl groups, which confer specific chemical reactivity and potential biological activity. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity to molecular targets.

Properties

CAS No.

922140-77-0

Molecular Formula

C16H15FO4

Molecular Weight

290.29 g/mol

IUPAC Name

2-(3,5-dimethoxyphenoxy)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C16H15FO4/c1-19-13-7-14(20-2)9-15(8-13)21-10-16(18)11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3

InChI Key

SYSWBBDDCINOQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OCC(=O)C2=CC=C(C=C2)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.